molecular formula C16H25N3O B12649151 4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine

4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine

Cat. No.: B12649151
M. Wt: 275.39 g/mol
InChI Key: POASAPNFOHNIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine is a complex organic compound that features a morpholine ring and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine is unique due to its specific combination of a morpholine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

4-[4-methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine

InChI

InChI=1S/C16H25N3O/c1-14-2-3-16(19-8-10-20-11-9-19)15(12-14)13-18-6-4-17-5-7-18/h2-3,12,17H,4-11,13H2,1H3

InChI Key

POASAPNFOHNIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCC2)CN3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.